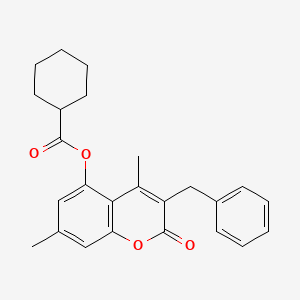![molecular formula C19H14N4O5S B4890420 N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide](/img/structure/B4890420.png)
N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide is a complex organic compound with a molecular formula of C19H14N4O5S This compound is characterized by the presence of a furan ring, a nitrobenzoyl group, and a carbamothioylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with 3-aminophenyl furan-2-carboxamide in the presence of a base to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by electrophilic substitution on the furan ring.
Scientific Research Applications
N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group is known to interact with enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity. The carbamothioylamino linkage may also play a role in binding to specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-[3-[(3-propoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide: Similar structure but with a propoxy group instead of a nitro group.
N-(carbamothioylamino)furan-2-carboxamide: Lacks the benzoyl group, making it structurally simpler.
Uniqueness
N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide is unique due to the presence of the nitrobenzoyl group, which imparts specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5S/c24-17(14-7-1-2-8-15(14)23(26)27)22-19(29)21-13-6-3-5-12(11-13)20-18(25)16-9-4-10-28-16/h1-11H,(H,20,25)(H2,21,22,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZBDNNFDWFCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B4890339.png)
![3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4890351.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4890364.png)
![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B4890376.png)

![{4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B4890380.png)
![[6-(Diethylamino)-2,3-dimethylhex-4-yn-3-yl] acetate](/img/structure/B4890390.png)
![1-cyclohexyl-2-[(3-phenoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![N-isopropyl-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4890421.png)
![5-(4-bromophenyl)-1-(4-propan-2-ylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B4890426.png)
![7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4890442.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890449.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B4890454.png)
![(3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B4890459.png)
